Fluoroacetic acid

Catalog No.
S585737
CAS No.
144-49-0
M.F
C2H3FO2
CH2FCOOH
C2H3FO2
M. Wt
78.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluoroacetic acid

CAS Number

144-49-0

Product Name

Fluoroacetic acid

IUPAC Name

2-fluoroacetic acid

Molecular Formula

C2H3FO2
CH2FCOOH
C2H3FO2

Molecular Weight

78.04 g/mol

InChI

InChI=1S/C2H3FO2/c3-1-2(4)5/h1H2,(H,4,5)

InChI Key

QEWYKACRFQMRMB-UHFFFAOYSA-N

SMILES

C(C(=O)O)F

Solubility

12.81 M
Miscible with water (1.0X10+6 mg/L) at 25 °C
Soluble in ethanol
Solubility in water: freely soluble

Synonyms

Compound 1080, fluoroacetic acid, fluoroacetic acid, 18F-labeled, fluoroacetic acid, aluminum salt, fluoroacetic acid, ammonium salt, fluoroacetic acid, ammonium salt, 2-(14)C-labeled, fluoroacetic acid, barium salt, fluoroacetic acid, cadmium salt, fluoroacetic acid, calcium salt, fluoroacetic acid, copper (2+) salt, fluoroacetic acid, lead (+4) salt, fluoroacetic acid, magnesium salt, fluoroacetic acid, mercury (2+) salt, fluoroacetic acid, potassium salt, fluoroacetic acid, sodium salt, fluoroacetic acid, terbium (+3) salt, monofluoroacetate, monofluoroacetic acid, sodium (18F)fluoroacetate, sodium fluoroacetate

Canonical SMILES

C(C(=O)O)F

Fluoroacetic acid, with the chemical formula FCH₂COOH, is an organofluorine compound characterized by its colorless, crystalline solid form and high toxicity. It is also known by various names, including 2-fluoroacetic acid and monofluoroacetic acid. The compound's molecular weight is approximately 78.0424 g/mol, and it has a melting point of 35.2 °C and a boiling point of 165 °C . Fluoroacetic acid is notable for being one of the few organofluorine-containing natural products, found in at least 40 plant species, particularly in Australia, Brazil, and Africa .

Fluoroacetic acid's primary mechanism of action involves inhibiting aconitase in the Krebs cycle. As mentioned earlier, fluorocitrate, formed from the reaction between fluoroacetic acid and acetyl-CoA, binds to the active site of aconitase but cannot undergo the necessary transformation. This blocks the conversion of citrate to isocitrate, a critical step in the Krebs cycle, leading to cellular energy depletion and ultimately cell death [].

Fluoroacetic acid is highly toxic and poses a severe health risk.

  • Toxicity: The median lethal dose (LD50) in humans is estimated to be around 10 mg/kg []. Ingestion can cause muscle tremors, seizures, cardiac arrhythmias, and death.
  • Flammability: Not readily available
Case Study

Fluoroacetate poisoning has been documented in herbivores that have consumed plants containing fluoroacetate, such as certain species of Acacia trees [].

Biochemical research

Fluoroacetic acid is a potent inhibitor of the citric acid cycle (Krebs cycle), a crucial metabolic pathway in most living organisms []. This specific inhibition allows researchers to study the individual steps and enzymes involved in the cycle. By observing the effects of fluoroacetic acid on different organisms or cell types, scientists can gain insights into cellular metabolism and energy production [].

Toxicology research

Due to its well-defined toxic mechanism, fluoroacetic acid serves as a valuable tool in understanding the effects of specific toxins on the body. Researchers can use it to study the mechanisms of poisoning, investigate potential antidotes, and develop new methods for detecting and treating poisoning cases [].

Pharmaceutical research

Fluoroacetic acid or its derivatives can be used as building blocks in the synthesis of various pharmaceutically relevant compounds [4]. However, due to its toxicity, its direct use in medications is highly restricted and requires extensive safety evaluations.

Environmental research

Fluoroacetic acid, particularly its derivatives like sodium fluoroacetate, is a component of some rodenticides used in wildlife management programs. Studying the ecological impact of such rodenticides on non-target species and the environment is crucial. Researchers use fluoroacetic acid to understand its effects on various organisms and develop alternative pest control methods with minimal environmental impact [].

Typical of carboxylic acids. It can donate hydrogen ions in the presence of bases, leading to neutralization reactions. Additionally, it reacts with cyanide salts to produce hydrogen cyanide gas, although this reaction occurs more slowly with solid forms of the acid . In terms of its reactivity with other compounds, fluoroacetic acid can undergo oxidation and reduction reactions, generating heat and a variety of products .

Key Reactions

  • Neutralization with Bases:
    FCH2COOH+BaseSalt+Water\text{FCH}_2\text{COOH}+\text{Base}\rightarrow \text{Salt}+\text{Water}
  • Reaction with Cyanides:
    FCH2COOH+CNHCN+Salt\text{FCH}_2\text{COOH}+\text{CN}^-\rightarrow \text{HCN}+\text{Salt}

Fluoroacetic acid is highly toxic due to its ability to disrupt metabolic processes. It inhibits aconitase, an enzyme crucial for the Krebs cycle, leading to metabolic failure . The median lethal dose for humans is approximately 10 mg/kg, making it extremely hazardous upon ingestion or exposure . Symptoms of exposure can include nausea, vomiting, convulsions, and even heart failure. Notably, fluoroacetic acid is metabolized into fluorocitric acid, which further exacerbates its toxic effects by blocking energy production pathways in cells .

Fluoroacetic acid can be synthesized through various methods:

  • Halogenation of Acetic Acid: Acetic acid can be treated with fluorinating agents to introduce fluorine into the molecule.
  • From Sodium Fluoroacetate: By adding a strong acid to sodium fluoroacetate and subsequently purifying the product through recrystallization.
  • Fluorinase Reaction: Enzymatic methods involving fluorinase enzymes can also yield fluoroacetic acid from precursors like S-adenosyl-l-methionine .

Research on fluoroacetic acid interactions focuses primarily on its metabolic effects and toxicity mechanisms. Studies indicate that fluoroacetic acid disrupts the Krebs cycle by inhibiting aconitase activity. This inhibition leads to energy production failure in cells and has been linked to severe physiological symptoms upon exposure . Investigations also explore its interactions with other biochemical pathways and potential antidotes for poisoning.

Fluoroacetic acid shares structural similarities with several other halogenated acetic acids. Below is a comparison highlighting its uniqueness:

CompoundFormulaToxicity LevelUnique Features
Fluoroacetic AcidFCH₂COOHHighly toxic (LD₅₀ = 10 mg/kg)Inhibits aconitase; disrupts Krebs cycle
Chloroacetic AcidClCH₂COOHModerately toxicUsed in organic synthesis; less toxic than fluoroacetic
Bromoacetic AcidBrCH₂COOHModerately toxicReactivity similar to chloroacetic; used in synthesis
Iodoacetic AcidICH₂COOHModerately toxicUsed as a biochemical reagent; less stable
Difluoroacetic AcidF₂CHCOOHLess toxicMore stable than fluoroacetic; used in chemical synthesis
Trifluoroacetic AcidF₃CCOOHLow toxicityCommonly used as a solvent; greater stability

Fluoroacetic acid's high toxicity and specific metabolic effects distinguish it from these related compounds, making it particularly notable in both environmental and biological contexts.

Physical Description

Fluoroacetic acid appears as a colorless crystalline solid. May be toxic by ingestion. Used to make other chemicals.
ODOURLESS COLOURLESS CRYSTALS.

Color/Form

Needles
Colorless needles
Colorless crystal

XLogP3

0.2

Boiling Point

329 °F at 760 mm Hg (EPA, 1998)
168.0 °C
168 °C
165 °C

Density

1.3693 at 97 °F (EPA, 1998)
1.3693 g/cu cm at 36 °C
Relative density (water = 1): 1.37

LogP

log Kow = 0.03 (est)
-0.061 (estimated)

Melting Point

95.4 °F (EPA, 1998)
35.2 °C

UNII

AP1JV9U41M

Related CAS

14214-20-1 (barium salt)
20424-95-7 (copper(2+) salt)
23745-86-0 (potassium salt)
62-74-8 (hydrochloride salt)
63905-85-1 (aluminum salt)
63905-86-2 (calcium salt)
63905-88-4 (magnesium salt)
63905-89-5 (mercury(2+) salt)

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Use and Manufacturing

IDENTIFICATION: Fluoroacetic acid is a colorless needle. It is odorless. Fluoroacetic acid mixes easily with water. Fluoroacetic acid is a component of some poisonous plants. USE: Fluoroacetic acid is used to make other chemicals. In the past, a form of fluoroacetic acid was used as a pesticide to kill rodents and large animals. EXPOSURE: Workers who use fluoroacetic acid may breathe in mists or have direct skin contact. The general population is not likely to be exposed to fluoroacetic acid. If fluoroacetic acid is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms under certain conditions and is not expected to build up in fish. RISK: Nausea, vomiting, drooling, numbness, tingling, muscle twitching, blurred vision, severe anxiety, low blood pressure, irregular heartbeat, loss of consciousness, convulsions, and coma have been reported in humans poisoned with fluoroacetic acid. Death may result due to cardiac arrest, respiratory failure, or asphyxiation from convulsions. Decreased fertility was reported in male laboratory animals exposed to fluoroacetic acid in drinking water. Exposing pregnant laboratory animals resulted in developmental damage of the lungs in fetuses. However, no evidence of abortion or birth defects were noted in laboratory animals exposed to low doses of the salt form of fluoroacetic acid (sodium fluroacetate ) during pregnancy. Data on the potential of fluoroacetic acid to cause cancer in laboratory animals were not available. The potential for fluoroacetic acid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Rodenticides

Mechanism of Action

The mechanism of action involves the incorporation of the fluoroacetate into fluoroacetyl-coenzyme A, which condenses with oxaloacetate to form fluorocitrate, which inhibits the enzyme aconitase and prevents the conversion of citrate to isocitrate in the tricarboxylic (Krebs) cycle. Inhibition of this system by fluorocitrate results in reduced glucose metabolism and cellular respiration and affects tissue energy stores. /Fluoroacetic acid and derivatives/

Vapor Pressure

1.27 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 534

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

144-49-0

Wikipedia

Fluoroacetic acid

Methods of Manufacturing

Preparation via methyl ester; ... by fluorination of disodium malonate. ... Isolation from gifblaar.

General Manufacturing Information

Acetic acid, 2-fluoro-: ACTIVE

Analytic Laboratory Methods

Numerous plant species worldwide including Palicourea marcgravii and Tanaecium bilabiatum in Brazil cause sudden death and are known to contain monofluoroacetate (MFA). Other species in Brazil including some species traditionally assigned to Mascagnia but now properly called Amorimia species and other Palicourea species are reported to cause sudden death in livestock and are suspected to contain MFA due to the similarity of clinical signs. In this study, an HPLC-APCI-MS method to detect and quantify MFA was developed and was used to investigate plant material from field collections and/or herbarium specimens of Mascagnia, Amorimia, and Palicourea species suspected of causing sudden death. MFA was detected in Amorimia amazonica, Amorimia camporum, Amorimia exotropica, Amorimia pubiflora, Amorimia rigida, and Amorimia septentrionalis as well as Palicourea aeneofusca. MFA concentrations differ greatly between Palicourea species and Amorimia species, which may explain the incidence of poisoning and the amount of plant material required to cause sudden death between these taxa.
Qualitative test for monofluoroacetic acid as pesticide residue by titration method.
Determination of sodium fluoroacetate ... In poison baits by high performance liquid chromatography. /Sodium Fluoroacetate/
NIOSH Method: S301. Analyte: Fluoroacetate ion. Matrix: Air . Procedure: Ion chromatography/electrolytic conductivity detection. This method has a detection limit of 20 ng and sensitivity of 6 umho/cm/ug. The working range for a precision better than 0.02-0.13 mg/cu m RSD/CV is 0.060. Interference: No specific interferences.
Method: AOAC 949.10, Monofluoroacetic Acid Pesticide Residues; Procedure: Partition chromatography, micro F determination; Analyte: fluoroacetic acid; Matrix: various; Detection Level: not reported.[

Clinical Laboratory Methods

Whether as a rodenticide or as a natural product, monofluoroacetic acid (FAcOH) may cause poisoning to humans or animals for its high acute toxicity. Urine is one of the most typical specimens for forensic diagnosis when poisoning case about FAcOH happens. The positive sample containing FAcOH plays a key role for the development of an accurate and reliable analytical method. The bioconversion from monofluoroacetamide (FAcNH2) to FAcOH in urine in vitro was studied for the preparation of positive urine sample containing FAcOH without standard spiking or animal experiment. The average bioconversion rates were 0%, 18.6% and 41.3% when incubated the FAcNH2 spiked urine in vitro for 21 days at -20 °C, room temperature (RT) and 37 °C, respectively. Afterwards, a fast and sensitive analytical method was developed for determination of FAcOH in urine. Samples were diluted with water containing formic acid and cleaned with polymeric anion exchange (PAX) cartridge. The acid eluate was neutralized with ammonium hydroxide and directly measured by hydrophilic interaction liquid chromatography-triple quadrupole mass spectrometry (LC-MS/MS) using basic mobile phase condition. The limit of detection and limit of quantification of FAcOH in urine were 2 and 5 ng/mL, respectively. The linear range was 5-1000 ng/mL with a correlation coefficient of r=0.9993 in urine calibrated with internal standard. The recoveries at four spiking levels (5, 10, 50 and 500 ng/mL in urine) were 87.2%-107% with relative standard deviations ranged between 4.3%-8.8%.
Monofluoroacetic acid (FAcOH), was once widely used in baits as a rodenticide in agriculture. For intentional and unintentional misuses, the incidence of FAcOH poisoning has increased in recent years. Organic fluorine rodenticides such as sodium monofluoroacetate and monofluoroacetamide, the analogs of FAcOH, can easily be converted to FAcOH in vivo and cause injury. It is urgent to establish a simple and sensitive analytical method of FAcOH in human plasma and applied to clinical poison analysis. In this paper, an ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method was developed for determination of FAcOH in patient plasma. We used isotopic labelled FAcOH-13C2, D2 as the internal standard (IS). Plasma samples were simply precipitated with acetonitrile and the supernatant was injected directly for analysis. The chromatographic column was Phenomenex Luna Silica column (100 x 2 mm, 3 um), FAcOH was eluted by isocratic elution with a mobile phase of acetonitrile-water contains 5 mM ammonium formate with 0.2% formic acid. The retention time of FAcOH was 2.31 minA good linear response was from 0.25 to 200 ug/mL, with a correlation coefficient of r = 0.9980. The limit of detection was 0.05 ug/mL. The recoveries at three spiking levers were 89.51-93.03% with relative standard deviations ranged between 2.55-3.61%. This new method has been successfully applied to monitor 31 cases of patients suspected with sodium monofluoroacetate or monofluoroacetamide poisoning.
Determination in biological samples using HS-SPME /Headspace Solid-Phase Microextraction/.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non-combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials.

Interactions

... In cats intravenously injected with fluoroacetate at 0.03 mmol/kg the ionized calcium level in blood fell by an average of 27.2%, 40 minutes after injection. There was a corresponding prolongation of the QT interval of the electrocardiogram, and treatment with CaCl2 significantly prolonged the life of the treated animals as compared with unmedicated positive controls.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

In Situ Growth Large Area Silver Nanostructure on Metal Phenolic Network Coated NAAO Film and Its SERS Sensing Application for Monofluoroacetic Acid

Jiefang Sun, Dingshuai Xue, Wenchong Shan, Rui Liu, Runqing Liu, Huachao Zhao, Ting Li, Zhanhui Wang, Jing Zhang, Bing Shao
PMID: 34080834   DOI: 10.1021/acssensors.1c00560

Abstract

Rapid screening monofluoroacetic acid (FAcOH) is responsible for preventing chemical poisoning and food safety events. Whereas surface enhanced Raman scattering (SERS) spectra is an effective tool for detecting forbidden chemicals, it is difficult to directly detect FAcOH due to its small Raman scattering cross section as well as weak adsorption on SERS substrates. In this work, the metal phenolic supramolecular networks (MPNs, i.e., the tannic acid and Fe
complex) were fabricated on the commercial nanoanodic aluminum oxide film (NAAO) for assisting in situ chemical deposition highly uniform Ag nanostructure over large areas (the NAAO@AgNS). The low cost and simple fabrication process made the NAAO@AgNS a single-use consumable. For FAcOH detection, a specific derivative reaction between FAcOH and thiosalicylic acid (TSA) was introduced. By taking TSA as the Raman probe, its SERS signal attenuated constantly with the increasing amount of FAcOH. For improving quantitative accuracy, thiocyanate (SCN
) was introduced on the NAAO@AgNS as an internal standard; thus, the characteristic peak intensity ratios associated with TSA and SCN
(
/
) were fitted to the concentration of FAcOH. It was demonstrated that the SERS assay achieved good sensitivity and selection toward FAcOH with the limit of quantitation (LOD) as low as 50 nmol L
. The NAAO@AgNS featured with highly sensitive, uniform, and consistent SERS performances could easily extend to wide SERS applications.


Plasma fluoroacetic acid concentrations: Symptoms, hematological, and biochemical characteristics in patients with fluoroacetic acid poisoning in the emergency department

L Liu, F Li, Z Dong, G Dong, J Xu, W Liu, X Wang, X Hai, K Yu
PMID: 31957492   DOI: 10.1177/0960327119897743

Abstract

Fluoroacetic acid (FAcOH) was once a highly toxic rodenticide widely used in the world. In the past, studies on the toxicity of FAcOH have focused on animal experiments. The toxicity of FAcOH to humans and the changes of FAcOH in plasma have not been studied. Therefore, the present study aimed to describe the changes of plasma FAcOH concentrations, hematological, and biochemical characteristics in patients with FAcOH intoxication. According to clinical symptoms, 68 patients from the emergency department were divided into different groups: convulsion group, unconsciousness group, death group, and control groups. Plasma FAcOH concentrations, hematological, and biochemical parameters were investigated. Results demonstrated that patients in the convulsion group and the unconsciousness group had a significant increase (
< 0.01) in the level of neuron-specific enolase (NSE), creatine kinase MB (CKMB), glucose (GLU), and white blood cell count (WBC) and a significant decrease (
< 0.01) in serum potassium compared with the control group, respectively. Moreover, patients in the death group had a significant increase (
< 0.01) in the level of NSE, CKMB,
-terminal pro-brain natriuretic peptide, GLU, and WBC and a significant decrease (
< 0.01) in serum potassium and total calcium compared with the survival group. The concentrations of FAcOH in plasma in the convulsion group, the unconsciousness group, and the death group were 72.31 ± 42.29, 118.33 ± 55.41, and 163.78 ± 43.32 μg/mL, respectively. These changes and the plasma FAcOH concentrations may increase our understanding of the toxicity of FAcOH to humans and may help doctors to judge the clinical prognosis of patients with FAcOH intoxication.


Sequential administrations of trifluoroacetate induce tolerance to Palicourea maccgravii, a monofluoroacetate-containing plant, in calves

Aristóteles G Costa, Antônio Último de Carvalho, Marília M Melo, Benito Soto-Blanco
PMID: 30772434   DOI: 10.1016/j.toxicon.2019.02.005

Abstract

Monofluoroacetate (MFA) is considered one of the most toxic substances known. It is found naturally in plants, and causes sudden death syndrome in ruminants. Due to hyperacute evolution of poisoning and the absence of effective treatment, induction of resistance in animals might be the best tool to control MFA poisoning in ruminants. The objective of this study was to promote resistance in cattle against the toxic effects of MFA through its degradation by the ruminal microbiota after the administration of sodium trifluoroacetate (TFA). Ten calves were distributed into two groups: control group (n = 3) and treated group (n = 7). The calves in the treated group received 0.1 mg/kg live weight of TFA, whereas, those in the control group received water; both for 28 consecutive days. The calves were subjected to daily clinical evaluation and weekly blood biochemical determination to identify any signs of poisoning. After 28 d of administration of TFA or water, 2.0 g/kg body weight of Palicourea marcgravii leaves (containing 0.15% MFA) were administered using a stomach tube to determine the occurrence of resistance. The administration of TFA did not induce any clinical or biochemical changes in blood. The administration of P. marcgravii induced clinical changes in the calves of control group, but there was no change in the calves of the treated group. In conclusion, the administration of TFA to cattle can induce effective resistance against MFA poisoning.


Successful management of hyperammonemia with hemodialysis on day 2 during 5-fluorouracil treatment in a patient with gastric cancer: a case report with 5-fluorouracil metabolite analyses

Yoshinao Ozaki, Hirotaka Imamaki, Aki Ikeda, Mitsuaki Oura, Shunsaku Nakagawa, Taro Funakoshi, Shigeki Kataoka, Yoshitaka Nishikawa, Takahiro Horimatsu, Atsushi Yonezawa, Takeshi Matsubara, Motoko Yanagita, Manabu Muto, Norihiko Watanabe
PMID: 33011861   DOI: 10.1007/s00280-020-04158-1

Abstract

Hyperammonemia is an important adverse event associated with 5-fluorouracil (5FU) from 5FU metabolite accumulation. We present a case of an advanced gastric cancer patient with chronic renal failure, who was treated with 5FU/leucovorin (LV) infusion chemotherapy (2-h infusion of LV and 5FU bolus followed by 46-h 5FU continuous infusion on day 1; repeated every 2 weeks) and developed hyperammonemia, with the aim of exploring an appropriate hemodialysis (HD) schedule to resolve its symptoms.
The blood concentrations of 5FU and its metabolites, α-fluoro-β-alanine (FBAL), and monofluoroacetate (FA) of a patient who had hyperammonemia from seven courses of palliative 5FU/LV therapy for gastric cancer were measured by liquid chromatography-mass spectrometry.
On the third day of the first cycle, the patient presented with symptomatic hyperammonemia relieved by emergency HD. Thereafter, the 5FU dose was reduced; however, in cycles 2-4, the patient developed symptomatic hyperammonemia and underwent HD on day 3 for hyperammonemia management. In cycles 5-7, the timing of scheduled HD administration was changed from day 3 to day 2, preventing symptomatic hyperammonemia. The maximum ammonia and 5FU metabolite levels were significantly lower in cycles 5-7 than in cycles 2-4 (NH3 75 ± 38 vs 303 ± 119 μg/dL, FBAL 13.7 ± 2.5 vs 19.7 ± 2.0 μg/mL, FA 204.0 ± 91.6 vs 395.9 ± 12.6 ng/mL, mean ± standard deviation, all p < 0.05). After seven cycles, partial response was confirmed.
HD on day 2 instead of 3 may prevent hyperammonemia in 5FU/LV therapy.


[Determination of monofluoroacetic acid in plasma and urine by stable isotope dilution ion chromatography-triple quadrupole mass spectrometry]

Xiaoyi Zhang, Xiuyao Zhang, Xinxin Cai, Ruifen Li
PMID: 30378356   DOI: 10.3724/SP.J.1123.2018.06011

Abstract

A method was developed for the determination of monofluoroacetic acid (MFA) in plasma and urine by ion chromatography-triple quadrupole mass spectrometry (IC-MS/MS). A plasma sample was extracted with 3% (v/v) perchloric acid aqueous solution, and the extract was centrifuged to remove the protein and lipids. A urine sample was acidulated with 3% (v/v) perchloric acid aqueous solution. The target analyte was extracted with methyl
-butyl ether (MTBE) at a pH between 0.5 and 1.0. After the MTBE was removed by blowing with nitrogen, the MFA in the residues was dissolved into 0.1% (v/v) ammonia solution. The separation of MFA was carried out on a Dionex Ionpac AS 19 analytical column (250 mm×2 mm, 7.5 μm) with gradient elution using KOH solution electrolytically generated from an on-line eluent generation cartridge. Before the eluent flow entered the mass spectrometer, an in-line suppressor was used to remove potassium ions. The MFA was detected with a negative electrospray ionization source in the multiple reaction monitoring (MRM) mode, and quantified with the stable isotope internal standard method. The correlation coefficient of the linear calibration curve of MFA was greater than 0.999 at the corresponding ranges of 0.1-1000 μg/L. The average recoveries were 96.2%-120% of MFA in plasma and urine samples with relative standard deviations of 1.1%-13.1% (
=6). The limits of detection of MFA in plasma and urine samples were 0.03 μg/L and 0.1 μg/L, respectively. The method is simple, sensitive and accurate, and can be applied for the determination of MFA in plasma and urine samples.


Toxicity of the different vegetative stages of Amorimia pubiflora to sheep

Stephanie C Lima, Kelly C S Godoy, Paula V Leal, Stephen T Lee, James A Pfister, Alda I Souza, Claudio S L de Barros, Ricardo A A de Lemos
PMID: 30471379   DOI: 10.1016/j.toxicon.2018.11.306

Abstract

Toxic plants containing monofluoroacetate (MFA) cause sudden death in livestock in Australia, South Africa and Brazil, causing economic losses to producers. The objective of this study was to determine the amount of MFA present in young leaves, mature leaves, senescent leaves, and seeds of Amorimia pubiflora harvested at different times of the year and to determine their toxic effect on sheep. Samples of Amorimia pubiflora were collected during April, August and December of 2015 and March of 2016, separated according to the vegetative stage (young leaves, seeds, mature leaves, and senescent leaves), dried in an oven, and administered in daily doses of 5 g/kg/body weight (bw) of fresh leaves to sheep through ruminal cannulae. The experiment was divided into four stages according to the time of collection of the plant so that each sheep received a different vegetative stage of the plant (young leaves, mature leaves, and senescent leaves). Only in the second stage of the experiment was it possible to collect A. pubiflora seeds, which were administered using the same method used for the administration of the leaves. The sheep were dosed with the plant until they showed clinical signs of toxicosis or until the plant was no longer available. Aliquots of leaves and seeds of A. pubiflora were analyzed for MFA concentration. The seeds and young leaves had higher concentrations of MFA than did the mature (harvested in August and December) and senescent (harvested in December) leaves. However, all vegetative stages of the plant were toxic and caused fatal poisoning. The results of our study showed that A. pubiflora is toxic to sheep even when MFA concentrations are low, demonstrating that the presence of this substance is a risk factor for the occurrence of poisoning. Knowing the toxic principle and its variations allow us to determine the conditions for the occurrence of plant toxicosis as well as possible treatment, control, and prophylaxis methods, contributing significantly to the reduction of economic losses on farms due to plant poisoning.


Methylene blue and monosodium glutamate improve neurologic signs after fluoroacetate poisoning

Vanessa E DeLey Cox, Matthew A Hartog, Erin Pueblo, Michelle Racine, Laura Jennings, Justin Tressler, Wing Y Tuet, Samuel Stone, Samuel A Pierce, Lily Thompson, Aliyah Dukes, Heidi Hoard-Fruchey, Benjamin Wong, Bryan J McCranor
PMID: 32285953   DOI: 10.1111/nyas.14347

Abstract

Fluoroacetate (FA) is a tasteless, odorless, water-soluble metabolic poison with severe toxicological effects. Characterized in the mid-1900s, it has been used as a rodenticide but is comparably lethal to all mammals. Many countries have restricted its use, and modern-day accidental human exposures are rare, but recently, concerns have been raised about its application as a chemical weapon with no known antidote. A combined treatment of methylene blue (MB), an antioxidant, and monosodium glutamate (MSG), a precursor of the citric acid cycle substrate alpha-ketoglutarate, has been recommended as an effective countermeasure; however, no peer-reviewed articles documenting the efficacy of this therapy have been published. Using a rodent model, we assessed the effects of MB and MSG on the neurologic, cardiac, and pulmonary systems. Transcriptomic analysis was used to elucidate inflammatory pathway activation and guide bioassays, which revealed the advantages and disadvantages of these candidate countermeasures. Results show that MB and MSG can reduce neurologic signs observed in rats exposed to sodium FA and improve some effects of intoxication. However, while this strategy resolved some signs of intoxication, ultimately it was unable to significantly reduce lethality.


The Influence of Metabolic Inhibitors, Antibiotics, and Microgravity on Intact Cell MALDI-TOF Mass Spectra of the Cyanobacterium

Marek Šebela, Martin Raus, Vladan Ondřej, Petr Hašler
PMID: 33802864   DOI: 10.3390/molecules26061683

Abstract

The aim and novelty of this paper are found in assessing the influence of inhibitors and antibiotics on intact cell MALDI-TOF mass spectra of the cyanobacterium
sp. UPOC S4 and to check the impact on reliability of identification. Defining the limits of this method is important for its use in biology and applied science. The compounds included inhibitors of respiration, glycolysis, citrate cycle, and proteosynthesis. They were used at 1-10 μM concentrations and different periods of up to 3 weeks. Cells were also grown without inhibitors in a microgravity because of expected strong effects. Mass spectra were evaluated using controls and interpreted in terms of differential peaks and their assignment to protein sequences by mass. Antibiotics, azide, and bromopyruvate had the greatest impact. The spectral patterns were markedly altered after a prolonged incubation at higher concentrations, which precluded identification in the database of reference spectra. The incubation in microgravity showed a similar effect. These differences were evident in dendrograms constructed from the spectral data. Enzyme inhibitors affected the spectra to a smaller extent. This study shows that only a long-term presence of antibiotics and strong metabolic inhibitors in the medium at 10
M concentrations hinders the correct identification of cyanobacteria by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF).


Multiple episodes of 1080 (sodium monofluoroacetate) intoxication in a California calf-raising operation

John M Adaska, Guillermo Rimoldi, Patricia C Blanchard, John Champagne, Robert H Poppenga, Michelle Mostrom
PMID: 29973111   DOI: 10.1177/1040638718781435

Abstract

Over a 1-y period, a California calf-raising operation experienced 4 separate episodes of sudden death in 4-6-mo-old steers. Each episode occurred in 1-3 contiguous pens on 1 of 3 properties owned by the operation, but eventually all 3 properties were involved. In each episode, animals appeared normal at the evening feeding but at the subsequent morning feeding were found dead or dying. Remaining live calves had a stiff gait and were often dribbling urine, but did not show respiratory signs until they were down and agonal. At postmortem examination, calves consistently had moderate-to-large numbers of ecchymotic and suffusive hemorrhages on the epicardial surface and moderate-to-large amounts of fluid in the pericardial sac. Pulmonary edema and/or moderate amounts of watery fluid in the thoracic and abdominal cavities were present in a smaller percentage. On histologic examination, the myocardium had variable myofiber degeneration characterized by hypereosinophilia and fragmentation with mild interstitial infiltrates. Testing of heart and liver samples for monensin found levels lower than in previous cases of monensin toxicity. Rumen content was negative for oleandrin and grayanotoxins. Sodium monofluoroacetate (trade name: 1080) was consistently detected at ⩾10 ppb in kidney and liver, and was concluded to be the cause of the intoxication.


Involvement of Enteric Glia in Small Intestine Neuromuscular Dysfunction of Toll-Like Receptor 4-Deficient Mice

Silvia Cerantola, Valentina Caputi, Ilaria Marsilio, Manuela Ridolfi, Sofia Faggin, Michela Bistoletti, Cristina Giaroni, Maria Cecilia Giron
PMID: 32244316   DOI: 10.3390/cells9040838

Abstract

Enteric glial cells (EGCs) influence nitric oxide (NO)
and adenosine diphosphate (ADP)
mediated signaling in the enteric nervous system (ENS). Since Toll-like receptor 4 (TLR4) participates to EGC homoeostasis, this study aimed to evaluate the possible involvement of EGCs in the alterations of the inhibitory neurotransmission in TLR4
mice. Ileal segments from male TLR4
and wild-type (WT) C57BL/6J mice were incubated with the gliotoxin fluoroacetate (FA). Alterations in ENS morphology and neurochemical coding were investigated by immunohistochemistry whereas neuromuscular responses were determined by recording non-adrenergic non-cholinergic (NANC) relaxations in isometrically suspended isolated ileal preparations. TLR4
ileal segments showed increased iNOS immunoreactivity associated with enhanced NANC relaxation, mediated by iNOS-derived NO and sensitive to P2Y1 inhibition. Treatment with FA diminished iNOS immunoreactivity and partially abolished NO
and ADP
mediated relaxation in the TLR4
mouse ileum, with no changes of P2Y1 and connexin-43 immunofluorescence distribution in the ENS. After FA treatment, S100β and GFAP immunoreactivity in TLR4
myenteric plexus was reduced to levels comparable to those observed in WT. Our findings show the involvement of EGCs in the alterations of ENS architecture and in the increased purinergic and nitrergic-mediated relaxation, determining gut dysmotility in TLR4
mice.


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